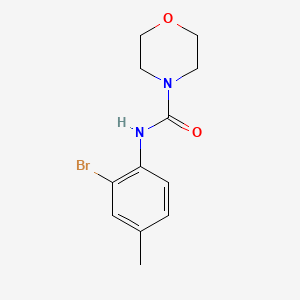
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IPP is a white crystalline solid that belongs to the class of compounds known as pyrrolidinyl amides. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). IPP has been shown to have potential therapeutic applications in various fields, including cancer, pain management, and neurodegenerative disorders.
作用機序
IPP exerts its effects by inhibiting N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide, which is responsible for the breakdown of 2-AG. This leads to an increase in the levels of 2-AG, which in turn activates cannabinoid receptors in the body. Activation of these receptors has been shown to have various therapeutic effects, including reducing pain and inflammation, inducing apoptosis in cancer cells, and improving cognitive function in neurodegenerative disorders.
Biochemical and Physiological Effects:
IPP has been shown to have various biochemical and physiological effects. In cancer cells, IPP has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. It has also been shown to inhibit tumor growth by reducing the levels of pro-inflammatory cytokines and angiogenic factors. In animal models of neuropathic pain, IPP has been shown to reduce pain and inflammation by reducing the levels of pro-inflammatory cytokines and increasing the levels of endocannabinoids. In animal models of Alzheimer's disease, IPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using IPP in lab experiments is its potency and selectivity for N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide. This allows for precise modulation of the endocannabinoid system without affecting other pathways. However, one of the limitations of using IPP is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on IPP. One area of interest is the development of more potent and selective N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide inhibitors. Another area of interest is the development of formulations that improve the solubility and bioavailability of IPP. Additionally, further studies are needed to explore the potential therapeutic applications of IPP in various fields, including cancer, pain management, and neurodegenerative disorders.
合成法
The synthesis of IPP involves the reaction of 2-iodoaniline with 2-bromo-2-methylpropanoic acid in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with pyrrolidine in the presence of a reducing agent to yield IPP.
科学的研究の応用
IPP has been extensively studied for its potential therapeutic applications. In cancer research, IPP has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy drugs. In pain management, IPP has been shown to reduce pain and inflammation in animal models of neuropathic pain. In neurodegenerative disorders, IPP has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)12-7-3-4-8-13(12)15-14(17)16-9-5-6-10-16/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMNUQDPAUTBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)
![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)




